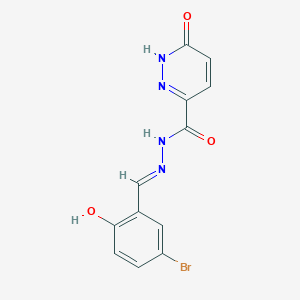

N'-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . These compounds typically have a planar structure due to the conjugation of the double bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound “N’-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide” and its dioxomolybdenum(VI) complex have been synthesized and characterized, showing high catalytic property and selectivity in the epoxidation of cyclohexene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “N-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-HYDROXYANILINE” has a molecular weight of 292.13 g/mol and has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis of Diorganotin (IV) Complexes

N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been used in the synthesis of a new diorganotin (IV) complex . The complex was characterized by elemental analysis, and FT-IR and NMR spectroscopies. The molecular structure was confirmed by single-crystal X-ray diffraction analysis .

Structural Aspects

The ligand N’-(5-bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide coordinates to the metal center in enolate form via the phenolic O, imino N, and enolic O atoms . The central tin atom is in distorted trigonal bipyramidal geometry with two oxygen atoms of the ligand in axial positions, while the imino nitrogen atom of the ligand and two methyl groups on tin occupy the equatorial sites .

Applications in Fungicides, Bacteriocides, and Anti-inflammatory Agents

Tin (IV) complexes containing N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide are worthy of mention for their excellent activities as fungicides, bacteriocides, and anti-inflammatory agents .

Anti-tumor Activities

A number of diorganotin halides and pseudohalides containing N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide have displayed modest antitumor activity in vitro and in vivo . These di and tri-organotin (IV) complexes show important anti-tumor activities combined with low toxicity due to their abilities to form complexes with biologically important compounds like DNA .

Corrosion Inhibition

N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been studied as an inhibitor of X70 carbon steel corrosion in aggressive 1 M HCl environment . The inhibition efficiency was found to increase with increase in concentration but decreased with rise in temperature .

Quantum Chemical Calculations

Quantum chemical calculations were used to study the reactivity of N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide . The results complimented well with the experimental data .

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on these types of compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the dioxomolybdenum(VI) complex of a similar compound showed promising catalytic properties, suggesting potential applications in catalysis .

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4O3/c13-8-1-3-10(18)7(5-8)6-14-17-12(20)9-2-4-11(19)16-15-9/h1-6,18H,(H,16,19)(H,17,20)/b14-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWWPJNYSIOLA-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NNC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NNC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

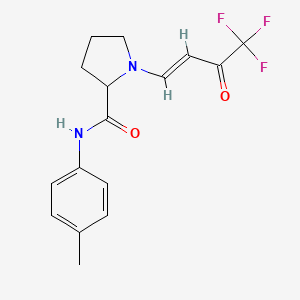

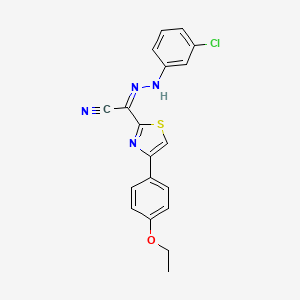

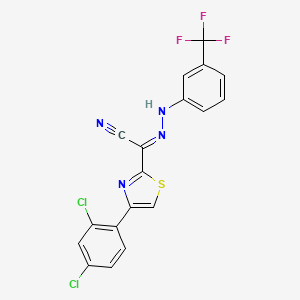

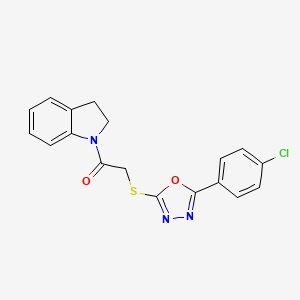

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3406993.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3406994.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3407001.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B3407047.png)

![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3407058.png)

![N-(4-chlorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3407095.png)